molecular formula C11H9ClOS B11884572 (R)-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

(R)-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

Cat. No.: B11884572
M. Wt: 224.71 g/mol
InChI Key: IAHGNQXDYWWFOE-LLVKDONJSA-N
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Description

®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is an organic compound featuring a thiophene ring substituted with a 3-chlorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 3-chlorophenylboronic acid and a thiophene derivative.

    Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The 3-chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid

    Reduction: ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-methanol

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used

Scientific Research Applications

®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be utilized in the development of organic semiconductors and conductive polymers.

    Chemical Biology: It serves as a probe for studying biological processes involving thiophene derivatives.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenyl group and the aldehyde functional group allows for interactions with active sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(3-Chlorophenyl)glycine
  • ®-3-Chlorostyrene oxide
  • ®-2-Chloro-1-(3-chlorophenyl)ethanol

Uniqueness

®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is unique due to the combination of its thiophene ring, 3-chlorophenyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C11H9ClOS

Molecular Weight

224.71 g/mol

IUPAC Name

(2R)-2-(3-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

InChI

InChI=1S/C11H9ClOS/c12-10-3-1-2-8(6-10)11-9(7-13)4-5-14-11/h1-4,6-7,11H,5H2/t11-/m1/s1

InChI Key

IAHGNQXDYWWFOE-LLVKDONJSA-N

Isomeric SMILES

C1C=C([C@H](S1)C2=CC(=CC=C2)Cl)C=O

Canonical SMILES

C1C=C(C(S1)C2=CC(=CC=C2)Cl)C=O

Origin of Product

United States

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